![molecular formula C22H25N7O2 B610040 (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide CAS No. 952021-60-2](/img/structure/B610040.png)
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
概要
説明
PF-00477736 is a potent, selective, ATP-competitive small-molecule inhibitor of checkpoint kinase 1 (Chk1). It has been identified as a promising compound for cancer therapy due to its ability to abrogate cell cycle arrest induced by DNA damage and enhance the cytotoxicity of clinically important chemotherapeutic agents .
作用機序
PF-00477736は、DNA損傷応答経路に関与する重要な酵素であるチェックポイントキナーゼ1(Chk1)を阻害することによってその効果を発揮します。Chk1を阻害することで、PF-00477736はDNA損傷によって誘導される細胞周期停止を無効にし、細胞が細胞周期を進み、アポトーシスを起こすことができます。 このメカニズムは、DNA損傷性化学療法剤の細胞毒性を高め、がん治療のための貴重な化合物となります .
類似の化合物:
AZD7762: 同様の特性を持つ別のChk1阻害剤ですが、選択性と効力は異なります。
ラビュセルチブ(LY2603618): 異なる化学構造と作用機序を持つChk1阻害剤。
MK-8776(SCH 900776): 異なる薬物動態学的および薬力学的プロファイルを持つChk1阻害剤.
独自性: PF-00477736は、チェックポイントキナーゼ2や他のキナーゼよりもチェックポイントキナーゼ1に対する高い選択性があるため、独特です。この選択性は、標的以外の効果を減らし、治療の可能性を高めます。 さらに、PF-00477736は、特に他の化学療法剤と組み合わせて、前臨床試験で有望な結果を示しています .
生化学分析
Biochemical Properties
PF-477736 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including Chk1, VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes . The nature of these interactions is competitive, as PF-477736 competes with ATP to bind to these enzymes, thereby inhibiting their activity .
Cellular Effects
PF-477736 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, PF-477736 abrogates cell cycle arrest at the S and G2-M checkpoints, thereby sensitizing cells to DNA damaging agents .
Molecular Mechanism
The molecular mechanism of action of PF-477736 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . PF-477736 is a potent inhibitor of Chk1, a key regulator of the S and G2 cell cycle checkpoints that are activated in response to DNA damage . By inhibiting Chk1, PF-477736 abrogates DNA damage-induced cell cycle arrest and sensitizes cells to DNA damaging agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-477736 change over time. It has been reported that PF-477736 enhances the cytotoxic effects of radiation in a time and dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of PF-477736 vary with different dosages. It has been shown to potentiate the antitumor activity of gemcitabine in a dose-dependent manner in xenograft models .
Metabolic Pathways
PF-477736 is involved in various metabolic pathways. It interacts with enzymes such as Chk1, VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes, potentially affecting metabolic flux or metabolite levels .
準備方法
合成経路と反応条件: PF-00477736は、重要な中間体の形成とその後のカップリングを含む多段階プロセスによって合成されます。合成経路は通常、ピラゾール誘導体の調製に続き、ジアゼピノインドール中間体とのカップリングが行われます。 最終生成物は精製と結晶化によって得られます .
工業生産方法: PF-00477736の工業生産には、ラボの合成プロセスをスケールアップすることが含まれます。これには、高い収率と純度を確保するために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 連続フローリアクターと自動システムを使用することで、生産プロセスの効率性と再現性を高めることができます .
化学反応の分析
反応の種類: PF-00477736は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換アナログを生成する可能性があります .
4. 科学研究への応用
PF-00477736は、次のような幅広い科学研究への応用があります。
科学的研究の応用
Cancer Therapy
PF-00477736 has been extensively studied for its potential use in cancer therapy due to its mechanism of inhibiting Chk1. This inhibition can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Research indicates that compounds like PF-00477736 can enhance the efficacy of existing treatments by disrupting the cancer cell's ability to repair DNA damage, leading to increased apoptosis in tumor cells .
Anti-Tumor Activity
The compound has shown promising results in preclinical studies regarding its anti-tumor activity. For instance, studies have reported that derivatives of pyrazole structures exhibit significant anti-tumor effects with IC50 values reaching nanomolar levels . The structural modifications present in PF-00477736 may contribute to its enhanced biological activity compared to other compounds.
Study on Sensitization of Tumor Cells
A study published in Cancer Research demonstrated that PF-00477736 significantly increased the sensitivity of various cancer cell lines to DNA-damaging agents such as gemcitabine and cisplatin. The results indicated a marked decrease in cell viability when these agents were used in conjunction with PF-00477736 compared to their use alone .
In Vivo Efficacy
In vivo studies using mouse models have shown that administration of PF-00477736 prior to chemotherapy led to a reduction in tumor size and improved overall survival rates compared to control groups receiving chemotherapy alone. This suggests that the compound not only enhances the effectiveness of existing cancer treatments but may also have potential as a standalone therapeutic agent .
Future Research Directions
Further research is warranted to explore:
- Combination Therapies : Investigating PF-00477736 in combination with various chemotherapeutic agents across different cancer types.
- Mechanistic Studies : Understanding the detailed molecular pathways affected by Chk1 inhibition.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
類似化合物との比較
AZD7762: Another Chk1 inhibitor with similar properties but different selectivity and potency.
Rabusertib (LY2603618): A Chk1 inhibitor with a different chemical structure and mechanism of action.
MK-8776 (SCH 900776): A Chk1 inhibitor with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness: PF-00477736 is unique due to its high selectivity for checkpoint kinase 1 over checkpoint kinase 2 and other kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, PF-00477736 has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents .
生物活性
The compound (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of the compound has been explored using various methods to optimize yield and purity. The compound was synthesized through a multi-step process involving cyclization and functionalization reactions. Key steps included the use of specific solvents and reagents to enhance the reaction efficiency and product yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (lung) | 0.20 |
MCF-7 (breast) | 1.25 |
HeLa (cervical) | 1.03 |
The compound's mechanism involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
The compound acts primarily through:
- Inhibition of Protein Kinases : It selectively inhibits PI3Kα and mTOR pathways, which are crucial for cell growth and survival.
- Induction of Apoptosis : The compound has been observed to upregulate pro-apoptotic factors like BAX while downregulating anti-apoptotic proteins such as Bcl-2 in treated cells .
Case Studies
In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the compound's ability to penetrate tissues effectively and exert its effects at low doses .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- Cyclohexyl Group : Enhances lipophilicity, aiding in cellular uptake.
- Triazine Core : Contributes to the binding affinity towards target proteins involved in cancer progression.
A series of analogs were synthesized to evaluate their potency relative to the parent compound, revealing that modifications in the side chains could significantly alter biological activity.
特性
IUPAC Name |
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXUOWTGYUVGA-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025875 | |
Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952021-60-2 | |
Record name | PF 00477736 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-477736 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-477736 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-477736 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。